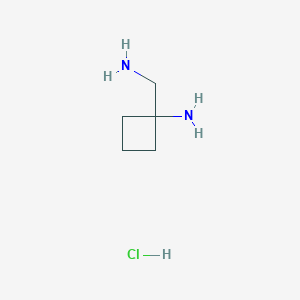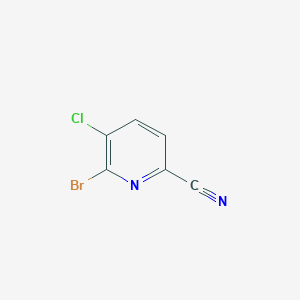
6-Bromo-5-chloropicolinonitrile
Übersicht
Beschreibung
6-Bromo-5-chloropicolinonitrile is an organic compound with the molecular weight of 217.45 . It belongs to the class of pyridine derivatives, which are widely used in medicinal chemistry, agrochemistry, and material science.
Molecular Structure Analysis
The IUPAC name for this compound is 6-bromo-5-chloro-2-pyridinecarbonitrile . The InChI code is 1S/C6H2BrClN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . .Wissenschaftliche Forschungsanwendungen
Nucleic Acid-Related Compounds Synthesis : A study by Francom and Robins (2003) discusses the synthesis of nucleosides, including 6-chloropurine and 6-bromo analogues, which are crucial in nucleic acid chemistry (Francom & Robins, 2003).
Natural and Semi-Synthetic Compounds : Research by Hu et al. (2002) highlights the isolation of natural and semi-synthetic compounds from the Jamaican sponge Smenospongia aurea, including 6-bromoaplysinopsin, showing antimalarial and antimycobacterial activity (Hu et al., 2002).
Molecular Composition and Ligand-Protein Interactions : A study by Arulaabaranam et al. (2021) conducted computational calculations on 5-bromo-3-nitropyridine-2-carbonitrile, analyzing its molecular structure and potential biological applications (Arulaabaranam et al., 2021).
Antiviral and Cytotoxic Activity : Research by Dinakaran et al. (2003) focuses on the synthesis of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones and their potential antiviral activity and cytotoxicity (Dinakaran et al., 2003).
Electrocatalytic Synthesis : A study by Gennaro et al. (2004) explores the electrocatalytic synthesis of 6-aminonicotinic acid, involving the reduction of 2-amino-5-bromo and 2-amino-5-chloropyridine (Gennaro et al., 2004).
Halogenium-Induced Cyclization : Maruyama et al. (1986) discuss the halogenium-induced cyclization of 5-substituted 6, 2'-O-cyclouridine, involving 5-bromo and 5-chloro analogues (Maruyama et al., 1986).
Microbial Degradation of Benzonitrile Herbicides : A review by Holtze et al. (2008) on microbial degradation of benzonitrile herbicides such as bromoxynil highlights its environmental impact and degradation pathways (Holtze et al., 2008).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been used as substrates in negishi coupling reactions .
Mode of Action
It’s known that similar compounds can participate in Negishi coupling reactions, which involve the formation of a carbon-carbon bond between an organic halide and an organozinc compound in the presence of a palladium catalyst .
Biochemische Analyse
Biochemical Properties
6-Bromo-5-chloropicolinonitrile plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their activity. This interaction can lead to changes in the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In some cell types, it has been shown to influence cell signaling pathways, leading to altered gene expression and cellular metabolism. For example, this compound can modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth and differentiation . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression. These interactions can result in the activation or repression of specific genes, depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage in animal models. These effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other biochemical pathways, affecting metabolic flux and the levels of different metabolites. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can influence the localization and accumulation of this compound, affecting its biochemical activity and cellular effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular energy metabolism .
Eigenschaften
IUPAC Name |
6-bromo-5-chloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBIJVCYMWYFHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


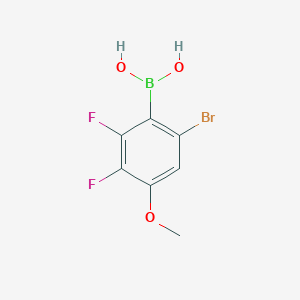
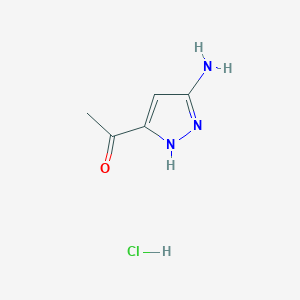
![8-(2-(4-Bromo-2-fluorophenoxy)ethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1381340.png)
![(8R,8AR)-8-(benzylamino)tetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B1381342.png)
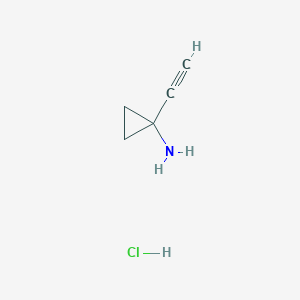
![3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1381344.png)

![N'-{3-[5-(2-Aminopyrimidin-4-Yl)-2-Tert-Butyl-1,3-Thiazol-4-Yl]-2-Fluorophenyl}-N-Ethyl-N-Methylsulfuric Diamide](/img/structure/B1381349.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride](/img/structure/B1381351.png)
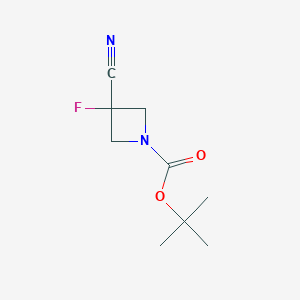
methanone](/img/structure/B1381354.png)

